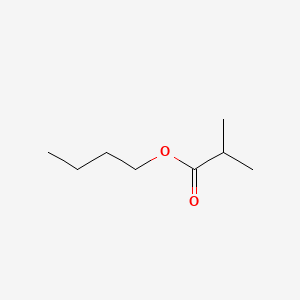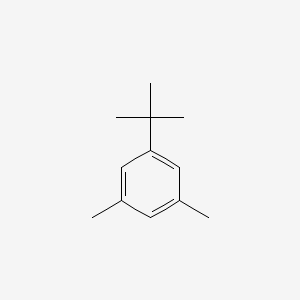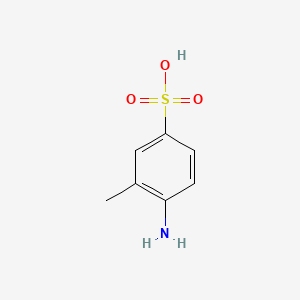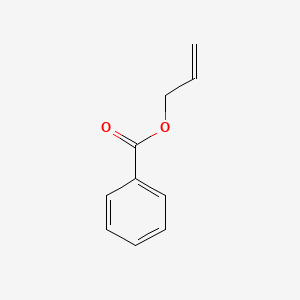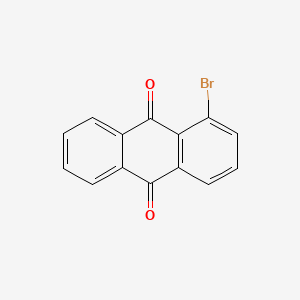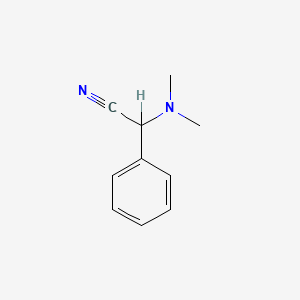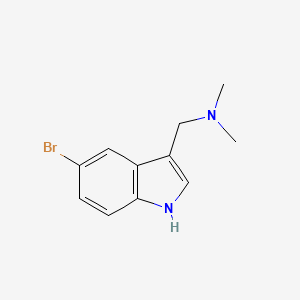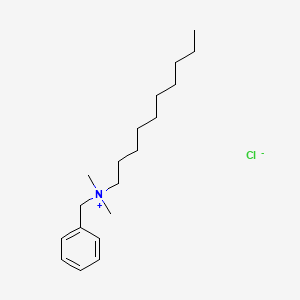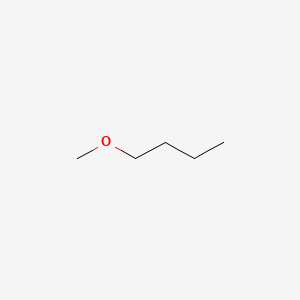
Methyl-tert-butylether
Übersicht
Beschreibung
Gas-phase reaction of the OH radical with butyl methyl ether in the presence of NO has been investigated by GC and in situ atmospheric pressure ionization tandem mass spectrometry.
Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Sanierung von Schadstoffen
MTBE wurde ausgiebig hinsichtlich seiner Rolle in der Umweltwissenschaft untersucht, insbesondere bei der Sanierung von Schadstoffen. Es wird in Adsorptions- und Oxidationsprozessen eingesetzt, um Kontaminanten wie Methyl-tert-butylether aus der Umwelt zu entfernen . Materialien wie Zeolith und Aktivkohle werden in diesen Prozessen aufgrund ihrer hohen Adsorptionskapazitäten häufig eingesetzt .
Pharmazeutische Industrie: Lösungsmittel und Extraktionsmittel
Im pharmazeutischen Sektor dient MTBE als Lösungsmittel und Extraktionsmittel. Es wird bei der Herstellung verschiedener Arzneimittel verwendet und kann bei der Extraktion spezifischer Verbindungen während des Herstellungsprozesses helfen .
Chemische Synthese: Ethersynthese
MTBE spielt eine entscheidende Rolle in der chemischen Synthese, insbesondere in der Williamson-Ethersynthese. Es wirkt als Reagenz zur Herstellung von Ethern durch Reaktion mit Alkylhalogeniden . Diese Synthese ist grundlegend für die Herstellung einer breiten Palette chemischer Produkte.
Materialwissenschaften: Polymer- und Gelproduktion
In den Materialwissenschaften ist MTBE an der Produktion von Polymeren und Gelen beteiligt. Es wird als Reagenz bei der Synthese verschiedener Materialien verwendet und trägt zur Entwicklung neuer Materialeigenschaften und Anwendungen bei .
Biochemie: Lipidextraktion
MTBE ist in der Biochemie für die Lipidextraktion von Bedeutung. Es ermöglicht eine schnellere und sauberere Gewinnung von Lipiden, was für Hochdurchsatz-Lipidomikstudien unerlässlich ist . Diese Anwendung ist besonders wichtig für die Analyse komplexer biologischer Proben.
Industrielle Anwendungen: Kraftstoffzusatz
Industriell wird MTBE hauptsächlich als Kraftstoffzusatz eingesetzt, um die Oktanzahl von Benzin zu verbessern, was die Motorleistung verbessert und die Emissionen reduziert . Es wird auch als Lösungsmittel in industriellen Prozessen verwendet, bei denen die Handhabung anderer Ether aus Sicherheits- und regulatorischen Gründen schwierig ist .
Analytische Chemie: Chromatographie
In der analytischen Chemie wird MTBE als Chromatographielösungsmittel eingesetzt. Es ist besonders nützlich in der Gaschromatographie zur Trennung und Analyse von Verbindungen aufgrund seiner Flüchtigkeit und seiner Lösungsmitteleigenschaften .
Erneuerbare Energien: Biokraftstoffproduktion
Schließlich ist die Rolle von MTBE bei erneuerbaren Energien, insbesondere bei der Biokraftstoffproduktion, bemerkenswert. Es ist ein effizientes Sauerstoffmittel, das den Sauerstoffgehalt in Kraftstoffen wie Benzin und Diesel erhöht, was zu vollständigeren und saubereren Verbrennungsprozessen führt .
Wirkmechanismus
Target of Action
Butyl methyl ether, also known as methyl tert-butyl ether (MTBE), is primarily used as a fuel additive . It is blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The primary targets of MTBE are the combustion engines where it is used. It interacts with the fuel mixture to enhance its combustion properties .
Mode of Action
MTBE, being an ether, is relatively unreactive towards most reagents, which makes it an excellent reaction solvent . The most common reaction of ethers like MTBE is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
In the environment, MTBE is degraded by certain microorganisms . Not much is known about the mechanism of degradation . Some studies suggest that MTBE is converted to tert-butyl formate, which is then hydrolyzed to tert-butyl alcohol and formate .
Pharmacokinetics
MTBE can enter the human body through dermal, oral, and inhalation routes . Once inside the body, it is metabolized and eliminated. The elimination of MTBE by each route can be described well by a three-compartment model . TBA is very water-soluble and has a blood:air partition ratio of 462, reducing elimination by exhalation .
Result of Action
The primary result of MTBE’s action is the enhancement of gasoline’s combustion properties, leading to increased fuel efficiency and reduced emissions . In the human body, exposure to MTBE can lead to the formation of TBA, which may have potential health effects .
Biochemische Analyse
Biochemical Properties
Butyl methyl ether plays a crucial role in biochemical reactions, particularly in lipid extraction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, butyl methyl ether is used in the MTBE-based extraction procedure to generate total lipid extracts from biological materials such as blood, tissue samples, and cell cultures . This interaction involves the solubilization of small metabolites while precipitating proteins and other macromolecules. The distribution of lipids between the organic and aqueous phases is influenced by the polarity of butyl methyl ether, which enhances the extraction efficiency for acidic lipid classes .
Cellular Effects
Butyl methyl ether affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in lipidomics studies, butyl methyl ether is used to extract lipids from cells, which can impact the overall lipid profile and cellular metabolism . Additionally, its use in solvent systems can affect the solubility and distribution of biomolecules within cells, thereby influencing cellular processes.
Molecular Mechanism
The molecular mechanism of butyl methyl ether involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Butyl methyl ether acts as a base to form salts or addition compounds with strong acids and may react violently with strong oxidizing agents . It oxidizes readily in air and is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond . These interactions at the molecular level contribute to its effects on cellular functions and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl methyl ether change over time. Its stability and degradation can influence long-term effects on cellular function. For instance, butyl methyl ether is known for its better stability and lower toxicity compared to other solvents like chloroform . Over time, its oxidative degradation by propane-oxidizing bacterial strains has been tested, indicating its potential for long-term use in various biochemical applications .
Dosage Effects in Animal Models
The effects of butyl methyl ether vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic or adverse effects. At higher doses, butyl methyl ether can cause toxic effects due to its reactivity with strong oxidizing agents . Studies on dosage effects help determine the threshold levels and safe usage of this compound in biochemical and medical applications.
Metabolic Pathways
Butyl methyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. Its use in lipid extraction processes highlights its role in altering metabolic flux and metabolite levels . The compound’s ability to solubilize water and enhance extraction efficiency for acidic lipid classes indicates its involvement in lipid metabolism and related pathways.
Transport and Distribution
Within cells and tissues, butyl methyl ether is transported and distributed through interactions with transporters and binding proteins. Its polarity and solubility properties influence its localization and accumulation in specific cellular compartments . These interactions determine the compound’s effectiveness in biochemical reactions and its impact on cellular functions.
Subcellular Localization
Butyl methyl ether’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization is crucial for its role in lipid extraction and other biochemical processes, as it ensures the compound’s availability in the required cellular regions .
Eigenschaften
IUPAC Name |
1-methoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDYQVECUFKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074559 | |
| Record name | Butane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methoxybutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
139.0 [mmHg] | |
| Record name | 1-Methoxybutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-28-4 | |
| Record name | BUTYL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, butyl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




